molecular formula C29H41NO6 B1667920 Beloranib CAS No. 251111-30-5

Beloranib

Cat. No.: B1667920
CAS No.: 251111-30-5
M. Wt: 499.6 g/mol
InChI Key: ZEZFKUBILQRZCK-MJSCXXSSSA-N
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Mechanism of Action

Target of Action

Beloranib primarily targets the enzyme Methionine Aminopeptidase 2 (MetAP2) . MetAP2 is involved in the removal of the amino-terminal methionine residue from nascent proteins, which is a crucial step in protein synthesis. By inhibiting MetAP2, this compound can influence various metabolic processes.

Mode of Action

This compound, an analog of the natural chemical compound fumagillin, acts as an inhibitor of MetAP2 . It binds to MetAP2 and inhibits its activity, thereby affecting the metabolic processes that this enzyme is involved in .

Biochemical Pathways

The inhibition of MetAP2 by this compound affects several biochemical pathways. In preclinical models of obesity and diabetes, MetAP2 inhibitors have been shown to produce weight loss characterized by markedly reduced adiposity and increased glycaemic control, as well as transiently reduced food intake .

Pharmacokinetics

Clinical trials have administered this compound subcutaneously twice weekly , suggesting that this route of administration is effective for the drug.

Result of Action

The inhibition of MetAP2 by this compound leads to several molecular and cellular effects. It has demonstrated consistent and substantial weight loss and glucose-lowering effects in clinical studies of general obesity, hypothalamic-injury-associated obesity, and Prader–Willi syndrome . It’s important to note that the development of this compound was halted due to an imbalance of venous thromboembolism events in this compound-treated individuals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the occurrence of unexpected serious venous thromboembolism adverse events across this compound clinical trials led to the termination of this compound development . This suggests that certain conditions or factors in the patient’s body, such as a predisposition to thromboembolism, could potentially influence the action and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Beloranib plays a crucial role in biochemical reactions by inhibiting the enzyme methionine aminopeptidase 2 (MetAP2). Methionine aminopeptidase 2 is a cytosolic metalloenzyme that cleaves the N-terminal methionine from nascent proteins. By inhibiting methionine aminopeptidase 2, this compound disrupts the normal processing of proteins, leading to various downstream effects. This compound interacts with methionine aminopeptidase 2 through binding interactions, which result in the inhibition of the enzyme’s activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to reduce adiposity and improve glycemic control in preclinical models of obesity and diabetes. The compound’s effects on cell signaling pathways include the modulation of pathways involved in lipid metabolism and glucose homeostasis. Additionally, this compound affects gene expression by altering the expression of genes related to metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with methionine aminopeptidase 2. By inhibiting methionine aminopeptidase 2, this compound prevents the cleavage of the N-terminal methionine from nascent proteins, leading to the accumulation of these proteins in their unprocessed form. This inhibition results in changes in gene expression and enzyme activity, ultimately affecting metabolic processes. This compound’s effects on enzyme inhibition and gene expression contribute to its ability to reduce adiposity and improve glycemic control .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a role in its long-term effects on cellular function. Studies have shown that this compound can produce sustained weight loss and glycemic control over extended periods. The stability of this compound and its degradation products can influence its efficacy and safety. Long-term studies have indicated that this compound’s effects on cellular function are maintained over time, with consistent reductions in adiposity and improvements in glycemic control .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in greater weight loss and improved glycemic control. There are threshold effects observed, where increasing the dosage beyond a certain point does not result in further improvements. Additionally, high doses of this compound have been associated with toxic or adverse effects, such as venous thromboembolism events. Therefore, it is important to determine the optimal dosage that maximizes efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to lipid metabolism and glucose homeostasis. The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. By inhibiting methionine aminopeptidase 2, this compound affects the processing of proteins involved in metabolic processes, resulting in alterations in lipid and glucose metabolism. These changes contribute to the compound’s ability to reduce adiposity and improve glycemic control .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s localization and accumulation within specific tissues can influence its activity and efficacy. Studies have shown that this compound is distributed to adipose tissues, where it exerts its effects on lipid metabolism and glucose homeostasis. The transport and distribution of this compound are important factors in determining its overall efficacy and safety .

Subcellular Localization

The subcellular localization of this compound plays a role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications. These localization signals ensure that this compound reaches its intended site of action, where it can interact with methionine aminopeptidase 2 and exert its effects. The subcellular localization of this compound is crucial for its ability to modulate metabolic processes and produce therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Beloranib involves several steps, starting with the preparation of key intermediates. One of the crucial intermediates is 4-dimethylaminoethoxy methyl cinnamate, which is synthesized using p-coumaric acid methyl esters and N,N-dimethylamino chloroethane hydrochloride through an affine substitution reaction . The process is designed to be efficient, reducing reaction steps and minimizing the use of toxic solvents, making it suitable for industrial production .

Industrial Production Methods

The industrial production of this compound focuses on optimizing yield and safety. The process involves the use of scalable reaction conditions and purification techniques to ensure high purity and consistency of the final product. The synthesis is carried out under controlled conditions to minimize impurities and ensure the safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Beloranib undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups in this compound.

    Substitution: Substitution reactions are employed to introduce different substituents into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Comparison with Similar Compounds

Beloranib is unique in its mechanism of action compared to other anti-obesity drugs. Similar compounds include:

This compound’s uniqueness lies in its dual action of inhibiting METAP2 and affecting central feeding regulation, making it a promising candidate for treating obesity and related metabolic disorders .

Properties

IUPAC Name

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41NO6/c1-20(2)7-13-24-28(3,36-24)27-26(32-6)23(15-16-29(27)19-34-29)35-25(31)14-10-21-8-11-22(12-9-21)33-18-17-30(4)5/h7-12,14,23-24,26-27H,13,15-19H2,1-6H3/b14-10+/t23-,24-,26-,27-,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZFKUBILQRZCK-MJSCXXSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)/C=C/C4=CC=C(C=C4)OCCN(C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179800
Record name Beloranib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251111-30-5, 609845-93-4
Record name Beloranib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251111-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Beloranib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251111305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZGN 433
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609845934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beloranib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12671
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Beloranib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BELORANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI471K8BU6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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